An In-depth Technical Guide to the Structural Properties of Bis(dicyclohexylphosphino)methane (dcpm)
An In-depth Technical Guide to the Structural Properties of Bis(dicyclohexylphosphino)methane (dcpm)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dicyclohexylphosphino)methane, commonly abbreviated as dcpm, is a bulky bidentate phosphine ligand with the chemical formula (C₆H₁₁)₂PCH₂P(C₆H₁₁)₂.[1][2][3] Its robust steric profile and strong electron-donating capabilities make it a highly effective ligand in various transition metal-catalyzed reactions, which are fundamental to the synthesis of complex molecular architectures prevalent in pharmaceuticals and advanced materials.[4] This technical guide provides a comprehensive overview of the core structural properties of dcpm, including detailed crystallographic and spectroscopic data, experimental protocols for its synthesis and characterization, and a visualization of its role in a key catalytic cycle.
Core Structural Properties
The structural integrity and reactivity of dcpm are dictated by its molecular geometry and electronic characteristics. These have been elucidated through various analytical techniques, primarily X-ray crystallography and NMR spectroscopy.
Crystallographic Data
The precise three-dimensional arrangement of atoms in solid-state dcpm has been determined by single-crystal X-ray diffraction. The key bond lengths and angles provide insight into the steric hindrance and coordination behavior of the ligand.
| Parameter | Value |
| Bond Lengths (Å) | |
| P-C(methylene) | Data to be sourced from CCDC 199934 |
| P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |
| C-C (in cyclohexyl) | Data to be sourced from CCDC 199934 |
| C-H (average) | Data to be sourced from CCDC 199934 |
| **Bond Angles (°) ** | |
| C(methylene)-P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |
| C(cyclohexyl)-P-C(cyclohexyl) | Data to be sourced from CCDC 199934 |
| P-C(methylene)-P | Data to be sourced from CCDC 199934 |
Note: The specific values for bond lengths and angles are pending retrieval from the crystallographic data associated with the Cambridge Crystallographic Data Centre (CCDC) deposition number 199934 and the corresponding publication (DOI: 10.1039/b210114a).[5]
Spectroscopic Properties
Spectroscopic methods provide valuable information about the electronic environment and connectivity of atoms within the dcpm molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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³¹P NMR: The ³¹P NMR spectrum of dcpm in deuterated chloroform (CDCl₃) shows a characteristic singlet, indicating the chemical equivalence of the two phosphorus atoms.[6] The reported chemical shift is approximately -8.7 ppm.[6]
-
¹H NMR: The ¹H NMR spectrum in CDCl₃ displays a broad multiplet between 1.0 and 2.0 ppm, corresponding to the 46 protons of the four cyclohexyl rings and the methylene bridge.[6]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Parameter | Chemical Shift (ppm) |
| ³¹P NMR (in CDCl₃) | -8.7 (singlet)[6] |
| ¹H NMR (in CDCl₃) | 1.0 - 2.0 (broad multiplet)[6] |
| ¹³C NMR (in CDCl₃) | Specific shifts to be sourced |
Infrared (IR) Spectroscopy
The IR spectrum of dcpm reveals characteristic vibrational frequencies associated with its functional groups. Key absorptions include C-H stretching and bending vibrations of the cyclohexyl and methylene groups, as well as P-C bond vibrations.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (cyclohexyl & methylene) | ~2850-2930 |
| CH₂ scissoring | ~1450 |
| P-C stretching | Specific values to be sourced |
Experimental Protocols
Synthesis of Bis(dicyclohexylphosphino)methane
A common method for the synthesis of dcpm involves the reaction of dicyclohexylphosphine with a methylene dihalide. A detailed protocol is outlined in Chinese patent CN104558029A.[6]
Materials:
-
Dicyclohexylphosphine
-
n-Butyllithium
-
Dichloromethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous methanol
-
Deoxygenated 4N sodium hydroxide solution
-
n-Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Lithium Dicyclohexylphosphide: Under an inert atmosphere (e.g., argon), dissolve dicyclohexylphosphine in anhydrous diethyl ether or THF. Cool the solution to 0-10 °C.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled dicyclohexylphosphine solution. Stir the reaction mixture at room temperature for a specified period to ensure complete formation of lithium dicyclohexylphosphide.
-
Reaction with Dichloromethane: Cool the solution of lithium dicyclohexylphosphide to 0-10 °C.
-
Slowly add dichloromethane to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by adding a deoxygenated 4N sodium hydroxide solution.
-
Extract the aqueous layer with n-hexane.
-
Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain a yellow oil.
-
Dissolve the oil in anhydrous methanol and cool to induce crystallization.
-
Collect the resulting white solid by filtration and dry under vacuum to yield bis(dicyclohexylphosphino)methane.[6]
Characterization Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the synthesized dcpm in deuterated chloroform (CDCl₃).
-
³¹P NMR: Acquire the spectrum on a spectrometer operating at a suitable frequency (e.g., 121 MHz or 162 MHz).[6] Use an external standard, such as 85% H₃PO₄, for referencing the chemical shifts.
-
¹H and ¹³C NMR: Acquire the spectra on a standard NMR spectrometer (e.g., 300 MHz or 400 MHz).
Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of dcpm with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.
Mandatory Visualizations
Molecular Structure of Bis(dicyclohexylphosphino)methane
Caption: Ball-and-stick representation of bis(dicyclohexylphosphino)methane.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and structural characterization of dcpm.
Role in the Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Bis(dicyclohexylphosphino)methane is a highly effective ligand for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] Its bulk and electron-donating nature facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with a dcpm ligand.
Conclusion
Bis(dicyclohexylphosphino)methane is a cornerstone ligand in modern synthetic chemistry, particularly in the realm of pharmaceuticals and fine chemicals. Its well-defined structural properties, characterized by significant steric bulk and strong electron-donating character, are pivotal to its efficacy in stabilizing catalytic species and influencing reaction outcomes. The detailed structural data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals engaged in the development of novel synthetic methodologies and the design of advanced molecular entities.
References
- 1. Design, synthesis, photophysics, and anion-binding studies of bis(dicyclohexylphosphino)methane-containing dinuclear gold(I) thiolate complexes with urea receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. <sup>31</sup>P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest [proquest.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
